2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-3-4-10(2)8-9-6(5-13-8)7(11)12/h1,5H,4H2,2H3,(H,11,12) |
InChI Key |
XOCXCWLRUZXQDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a propargylamine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the best conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced oxazole compounds .
Scientific Research Applications
2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is a compound with an oxazole ring structure and a carboxylic acid functional group. It has a molecular weight of approximately 166.13 g/mol. The compound features a methyl group attached to a prop-2-yn-1-yl amino group. The reactivity of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is attributed to the functional groups in its structure, where the carboxylic acid group can undergo typical reactions. The oxazole ring can participate in electrophilic aromatic substitution reactions and nucleophilic attacks due to the presence of nitrogen atoms in the ring structure.
Synthesis
Synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid can be achieved through several methods, each requiring careful control of reaction conditions to ensure high yield and purity of the final product.
Potential Applications
The potential applications of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid span various fields:
- Medicinal Chemistry The compound can be used as a building block for synthesizing biologically active molecules.
- Organic Synthesis It serves as a versatile intermediate in various organic transformations.
- Materials Science It can be used in the development of new materials with specific properties.
The versatility of this compound makes it an interesting subject for further research and development in these areas.
Interaction Studies
Interaction studies of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies may involve:
- In vitro assays : To evaluate its effectiveness against specific bacterial strains or cancer cell lines.
- Molecular docking studies : To predict how this compound interacts with target proteins at the molecular level.
Mechanism of Action
The mechanism of action of 2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3-Oxazole-4-carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Aromatic vs. Aliphatic Groups : Chlorophenyl () and phenyl () substituents are associated with antimicrobial and vasoactive activities, likely due to enhanced lipophilicity and π-π interactions. In contrast, aliphatic groups like oxan-4-yl () or methoxyethyl () may improve solubility but reduce target binding affinity.
- Propargyl Group : The target compound’s propargyl moiety is unique among the listed analogs. Its terminal alkyne could enable click chemistry modifications or alter pharmacokinetics through increased hydrophobicity.
Physical State: Solid derivatives (e.g., powders) are common, while the methoxyethyl analog exists as an oil, indicating flexibility in formulation strategies .
Biological Activity Trends: Antimicrobial Potential: Chlorophenyl and phenyl-substituted oxazoles () align with findings that aromatic groups enhance antimicrobial efficacy in 1,3-oxazole derivatives . Vasoactive/Constrictor Effects: Hydrophilic substituents (e.g., pentahydroxyhexyl in ) correlate with vasoactivity, suggesting hydrogen bonding or polar interactions with biological targets.
Research Findings and Implications
- Synthetic Flexibility : The 1,3-oxazole core allows diverse functionalization, as demonstrated by nucleophilic substitutions () and condensations (). The target compound’s propargyl group could enable further derivatization via alkyne-azide cycloadditions.
- For example, macrooxazoles A–D (2,5-disubstituted analogs) exhibit antimicrobial and cytotoxic activities , implying that the propargyl group warrants similar testing.
- Pharmacokinetic Considerations : The carboxylic acid at position 4 enhances water solubility, which may offset the hydrophobicity of the propargyl group, balancing bioavailability .
Biological Activity
2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxazole ring and the carboxylic acid functional group contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its antibacterial and antifungal properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is CHNO, with a molecular weight of approximately 166.13 g/mol. Its structure includes a methyl group attached to a prop-2-yn-1-yl amino group, enhancing its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 166.13 g/mol |
| Functional Groups | Carboxylic acid, Oxazole |
Antibacterial Activity
Recent studies have indicated that 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid exhibits notable antibacterial properties. In vitro assays have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to known antibiotics.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several compounds including 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid, revealing MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The compound exhibited complete bacterial death within 8 hours at certain concentrations .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been assessed for antifungal activity. Preliminary results suggest that it possesses moderate antifungal effects against strains such as Candida albicans.
Table: Antifungal Activity Against Selected Strains
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.039 |
The biological activity of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid can be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in microbial metabolism. Molecular docking studies suggest that the compound binds effectively to active sites of target proteins, inhibiting their function and leading to microbial cell death.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, each requiring careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include:
- Condensation Reactions : Involving the reaction between appropriate oxazole precursors and propynyl amines.
- Electrophilic Aromatic Substitutions : Utilizing the oxazole ring's reactivity to introduce functional groups.
Q & A
Q. Key Considerations :
- Purification via recrystallization (e.g., DMF/acetic acid mixtures) to remove unreacted intermediates .
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm).
Basic: How is this compound characterized structurally and functionally?
Methodological Answer :
Structural Characterization :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., propargyl protons at δ 1.8–2.1 ppm; oxazole ring protons at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm) and alkyne (C≡C) vibrations (~2100 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., carboxylic acid dimerization) .
Q. Functional Analysis :
- Acidity (pKa) : Titrate with NaOH to determine carboxylic acid dissociation (~pKa 2.5–3.5) .
- Thermal Stability : TGA/DSC to assess decomposition temperatures (e.g., melting point >180°C for oxazole derivatives) .
Advanced: How can synthetic yield be optimized for scale-up?
Methodological Answer :
Optimization Strategies :
- Catalyst Screening : Test Pd/Cu catalysts for alkyne coupling efficiency (e.g., CuI vs. CuBr) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for intermediate stability .
- Reaction Time/Temperature : Use Design of Experiments (DoE) to balance reflux duration (3–12 hours) and temperature (80–120°C) .
Q. Data Contradictions :
- Higher temperatures may accelerate alkyne decomposition, reducing yield despite faster kinetics .
- Conflicting solubility reports (e.g., in ethanol vs. DMF) require solvent gradient screening .
Advanced: How do computational models predict the compound’s reactivity?
Methodological Answer :
Computational Tools :
Q. Key Findings :
- The propargyl group enhances π-π stacking with aromatic residues in protein targets .
- Carboxylic acid deprotonation increases solubility but reduces membrane permeability (logP ~1.5) .
Advanced: How to resolve discrepancies in reported spectroscopic data?
Methodological Answer :
Case Study : Contradictory H NMR shifts for the oxazole ring (δ 7.2 vs. 7.8 ppm):
Sample Purity : Verify via HPLC (≥95% purity threshold) .
Solvent Effects : Compare DMSO-d6 vs. CDCl3 (DMSO deshields protons due to hydrogen bonding) .
pH Dependency : Carboxylic acid protonation state alters electronic environment .
Q. Resolution Workflow :
- Reproduce experiments under standardized conditions (solvent, concentration, pH).
- Cross-validate with high-resolution mass spectrometry (HRMS) .
Basic: What are the documented applications in medicinal chemistry?
Methodological Answer :
Reported Bioactivities :
Q. Structural Analogs :
- Replace propargyl with methyl groups to study steric effects on activity .
- Esterify the carboxylic acid to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
